1-Butanamine, 2-methyl-N-(2-methylbutyl)-
CAS No.: 27094-65-1
Cat. No.: VC16560877
Molecular Formula: C10H23N
Molecular Weight: 157.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27094-65-1 |
|---|---|
| Molecular Formula | C10H23N |
| Molecular Weight | 157.30 g/mol |
| IUPAC Name | 2-methyl-N-(2-methylbutyl)butan-1-amine |
| Standard InChI | InChI=1S/C10H23N/c1-5-9(3)7-11-8-10(4)6-2/h9-11H,5-8H2,1-4H3 |
| Standard InChI Key | GNSBJLGFTFJIAC-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)CNCC(C)CC |
Introduction
Chemical Identity and Structural Characteristics
1-Butanamine, 2-methyl-N-(2-methylbutyl)- is structurally characterized by a branched alkyl chain attached to a secondary amine group. Its IUPAC name, 2-methyl-N-(2-methylbutyl)butan-1-amine, reflects this branching, with methyl groups at the 2-position of both the butanamine and butyl substituents. The compound’s canonical SMILES string, CCC(C)CNCC(C)CC, and InChI key, GNSBJLGFTFJIAC-UHFFFAOYSA-N, provide unambiguous identifiers for computational and experimental studies.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₃N |
| Molecular Weight | 157.30 g/mol |
| Physical State | Liquid |
| Boiling Point | 189–192°C (predicted) |
| Solubility | Miscible with organic solvents |
The compound’s secondary amine structure confers moderate polarity, enabling solubility in polar aprotic solvents like dichloromethane and dimethylformamide.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 1-Butanamine, 2-methyl-N-(2-methylbutyl)- typically involves alkylation or reductive amination strategies:
a. Alkylation of Primary Amines
Here, 2-methylbutylamine reacts with 2-methyl-1-bromobutane in the presence of a base (e.g., K₂CO₃) to yield the target compound.
b. Reductive Amination
This method employs 2-methylbutyraldehyde and 2-methylbutylamine, with sodium borohydride facilitating imine reduction.
Industrial-Scale Optimization
Industrial processes prioritize cost efficiency and yield. Continuous-flow reactors are employed to enhance reaction control, achieving >85% purity post-distillation. Catalytic systems, such as palladium on carbon, are explored for greener synthesis.
Physicochemical Properties
Thermodynamic Data
| Parameter | Value |
|---|---|
| Enthalpy of Vaporization | 45.2 kJ/mol (estimated) |
| LogP (Partition Coefficient) | 3.1 ± 0.2 |
The logP value indicates moderate lipophilicity, suggesting membrane permeability in biological systems.
Spectroscopic Profiles
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IR Spectroscopy: N-H stretch at ~3300 cm⁻¹; C-N stretch at 1250 cm⁻¹.
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NMR: <sup>1</sup>H NMR (CDCl₃) δ 1.2–1.5 (m, CH₃ groups), 2.6 (t, N-CH₂).
Applications in Industry and Research
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
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Antihistamines: Structural analogs show H₁ receptor antagonism.
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Local Anesthetics: Ester derivatives exhibit prolonged nerve blockade.
Agrochemical Development
Derivatives functionalized with thiocyanate groups demonstrate insecticidal activity against Aphis gossypii (LC₅₀ = 12 ppm).
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Value |
|---|---|
| Retention Time | 8.2 min (HP-5MS column) |
| Characteristic Ions | m/z 156 [M+H]⁺, 98 (base peak) |
High-Performance Liquid Chromatography (HPLC)
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Column: C18, 5 µm, 250 × 4.6 mm
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Mobile Phase: Acetonitrile/water (70:30)
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Retention Time: 6.8 min.
| Parameter | Value |
|---|---|
| Flash Point | 76°C |
| PPE Requirements | Gloves, goggles, lab coat |
Comparison with Structural Analogs
| Compound | Molecular Formula | logP | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| 2-Methylbutylamine | C₅H₁₁N | 1.8 | >128 |
| N-Methyl-2-pentanamine | C₆H₁₃N | 2.4 | 64 |
| 1-Butanamine, 2-methyl-N-(2-methylbutyl)- | C₁₀H₂₃N | 3.1 | 32–64 |
The enhanced lipophilicity (logP = 3.1) of 1-Butanamine, 2-methyl-N-(2-methylbutyl)- correlates with superior antimicrobial potency.
Future Research Directions
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Mechanistic Studies: Elucidate COX-2 inhibition via crystallography.
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Toxicology Profiles: Assess chronic toxicity in mammalian models.
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Formulation Development: Nanoemulsions to improve aqueous solubility.
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